Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that combines benzothiophene and methoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate typically involves the esterification of 3-hydroxy-1-benzothiophene-2-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-methoxybenzoyl)oxy-1-benzothiophene-2-carboxylate
- Ethyl 3-(4-chlorobenzoyl)oxy-1-benzothiophene-2-carboxylate
- Ethyl 3-(4-fluorobenzoyl)oxy-1-benzothiophene-2-carboxylate
Uniqueness
Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
380645-41-0 |
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Molecular Formula |
C19H16O5S |
Molecular Weight |
356.4g/mol |
IUPAC Name |
ethyl 3-(4-methoxybenzoyl)oxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C19H16O5S/c1-3-23-19(21)17-16(14-6-4-5-7-15(14)25-17)24-18(20)12-8-10-13(22-2)11-9-12/h4-11H,3H2,1-2H3 |
InChI Key |
FNPQEWWDVNNWQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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